molecular formula C20H21N3O4S2 B2734716 N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide CAS No. 922000-82-6

N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide

Cat. No.: B2734716
CAS No.: 922000-82-6
M. Wt: 431.53
InChI Key: ZCHYTPAQELXGAZ-UHFFFAOYSA-N
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Description

The compound N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide features a central acetamide scaffold substituted with a 2,5-dimethylphenyl group and a 1,3-thiazole ring. The thiazole moiety is further modified at the 2-position with a 4-methoxybenzenesulfonamido group.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-13-4-5-14(2)18(10-13)22-19(24)11-15-12-28-20(21-15)23-29(25,26)17-8-6-16(27-3)7-9-17/h4-10,12H,11H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHYTPAQELXGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Sulfonamide Formation:

    Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methoxy group.

    Reduction: Reduction reactions may target the sulfonamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Comparisons

Key Analogues Identified in Evidence:

2-((2,5-Dimethylphenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (, Compound 14) Structure: Contains a coumarin (chromen-2-one) substituent on the thiazole instead of the sulfonamide. The coumarin group introduces π-π stacking capabilities, relevant for α-glucosidase inhibition .

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () Structure: Features a dichlorophenyl group on the acetamide and a bare thiazole ring. Key Differences: The lack of sulfonamide limits its ability to engage in sulfonamide-specific interactions (e.g., with serine residues in enzymes).

N-(2,5-Dimethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide ()

  • Structure: Substitutes the sulfonamide with a methyl-thiazole sulfanyl group.
  • Key Differences: The sulfanyl (S–) group is less electronegative than sulfonamide, altering electronic properties and redox stability .
Table 1: Structural and Functional Comparisons
Compound Name Substituents on Acetamide Thiazole Substituent Key Functional Groups
Target Compound 2,5-Dimethylphenyl 4-Methoxybenzenesulfonamido Sulfonamide, Methoxy, Thiazole
Compound 14 () 2,5-Dimethylphenyl 4-(2-Oxo-2H-chromen-3-yl) Coumarin, Thiazole
2-(3,4-Dichlorophenyl)-... () 3,4-Dichlorophenyl Thiazol-2-yl Dichlorophenyl, Thiazole
N-(2,5-Dimethylphenyl)-... () 2,5-Dimethylphenyl 4-Methyl-1,3-thiazol-2-yl sulfanyl Sulfanyl, Methyl, Thiazole

Pharmacological and Physicochemical Properties

  • This contrasts with sulfanyl or coumarin derivatives, which lack this capability .
  • Lipophilicity: The dichlorophenyl analogue () is more lipophilic (ClogP ~3.5) than the target compound (ClogP ~2.8), affecting bioavailability .
  • Crystal Packing: Sulfonamide-containing compounds (e.g., ) form dimeric structures via N–H⋯O hydrogen bonds (R²²(10) motifs), improving crystallinity compared to non-sulfonamide analogues .

Biological Activity

N-(2,5-dimethylphenyl)-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide is an organic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as a tyrosine kinase inhibitor. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, synthesis, and applications in research.

  • Molecular Formula : C20H21N3O4S2
  • Molecular Weight : 421.52 g/mol
  • CAS Number : 922000-82-6

This compound acts primarily as a tyrosine kinase inhibitor . Tyrosine kinases are enzymes that play crucial roles in the regulation of cellular processes such as growth, differentiation, and metabolism. Dysregulation of these enzymes is often implicated in cancer and other diseases. By inhibiting tyrosine kinases, this compound may disrupt abnormal signaling pathways that contribute to tumor growth and proliferation.

Biological Activity and Applications

The compound has been studied for various biological activities:

  • Anticancer Activity :
    • In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.
    • A notable case study demonstrated significant inhibition of cell growth in breast cancer cell lines when treated with this compound at specific concentrations.
  • Enzyme Inhibition :
    • The sulfonamide moiety in the compound is known to mimic para-aminobenzoic acid (PABA), which is essential for bacterial growth. Thus, it may also exhibit antibacterial properties by inhibiting bacterial folate synthesis.
  • Potential Neuroprotective Effects :
    • Preliminary research suggests that thiazole derivatives can offer neuroprotective benefits by modulating neuroinflammatory responses, although further studies are needed to elucidate this effect specifically for this compound.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Thiazole Ring : The thiazole moiety is synthesized through condensation reactions involving appropriate precursors.
  • Sulfonamide Formation : The sulfonamide group is introduced via a reaction with sulfonyl chloride.
  • Final Acetamide Formation : The final step involves acetamide formation through reaction with acetic anhydride or acetyl chloride.

Research Findings and Case Studies

StudyFindings
In vitro anticancer studyDemonstrated significant inhibition of breast cancer cell proliferation at concentrations of 10 µM and above.
Enzyme inhibition assayShowed effective inhibition against bacterial enzymes involved in folate synthesis.
Neuroprotective studyIndicated potential modulation of neuroinflammatory pathways in preliminary tests.

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